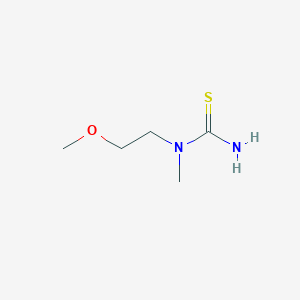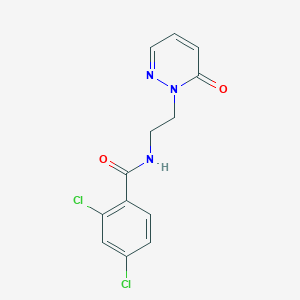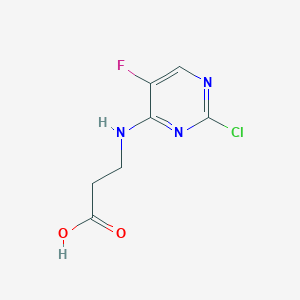![molecular formula C15H17ClN2O3 B2479014 3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097923-97-0](/img/structure/B2479014.png)
3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxazolidinone derivative that has been synthesized through various methods. In
Scientific Research Applications
Anticancer and Antimicrobial Potential
- Compounds similar to 3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, specifically those incorporating oxazole and pyrazoline, have shown promising anticancer activity against various cancer cell lines. Additionally, these compounds demonstrate significant in vitro antibacterial and antifungal activities (Katariya et al., 2021).
Plant Growth Stimulation
- Derivatives of compounds related to this compound have been found to exhibit a pronounced plant growth-stimulating effect, significantly influencing plant development (Pivazyan et al., 2019).
Catalytic Applications
- Certain 1,3-oxazolidine-based ligands, closely related to the structure , have been synthesized and shown to be effective in the catalytic oxidation of benzyl alcohols. These compounds could have potential applications in industrial chemistry (Bikas et al., 2018).
Structural and Conformational Analysis
- The structure of 5-[1'-methylpyrrolidin-2'-yl]-1,3-oxazolidin-2-one, a compound structurally similar to the query, has been analyzed to understand its interaction with neuronal acetylcholine receptors. Such studies can provide insights into drug design and neurochemistry (Meneghetti et al., 2007).
Synthesis and Structural Insights
- Research has focused on the effective synthesis and X-ray investigation of closely related compounds, offering valuable information on their crystal and molecular structures, which could be crucial for pharmaceutical applications (Makaev et al., 2005).
Antioxidant Properties
- Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant properties, potentially useful in combating oxidative stress-related diseases (Bekircan et al., 2008).
properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-13-4-2-1-3-11(13)9-14(19)17-6-5-12(10-17)18-7-8-21-15(18)20/h1-4,12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJEOWDNKNOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)

![6-Tert-butyl-2-[1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478936.png)

![1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride](/img/structure/B2478941.png)



![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2478952.png)

![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)